Chicanin
Overview
Description
Chicanin is a lignan compound derived from the plant Schisandra chinensis. It is known for its significant biological activities, particularly its anti-inflammatory properties. The molecular formula of this compound is C20H22O5, and it has a molecular weight of 342.39 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chicanin can be synthesized through various chemical reactions involving the precursor compounds found in Schisandra chinensis. The synthetic route typically involves the extraction of lignans from the plant, followed by purification and chemical modification to obtain this compound. The reaction conditions often include the use of organic solvents and catalysts to facilitate the chemical transformations.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Schisandra chinensis using solvents such as ethanol or methanol. The extracted compounds are then subjected to chromatographic techniques to isolate this compound. The purified compound is further processed to ensure high purity and stability for commercial use .
Chemical Reactions Analysis
Types of Reactions
Chicanin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit altered biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially enhancing its therapeutic properties.
Substitution: this compound can participate in substitution reactions where functional groups are replaced with other chemical groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields and product stability .
Major Products Formed
The major products formed from the chemical reactions of this compound include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups. These products are often studied for their enhanced or modified biological activities.
Scientific Research Applications
Chicanin has a wide range of applications in scientific research, including:
Chemistry: this compound is used as a reference compound in the study of lignans and their chemical properties.
Biology: It is studied for its effects on cellular processes, particularly its anti-inflammatory and antioxidant activities.
Medicine: this compound has potential therapeutic applications in the treatment of inflammatory diseases, cancer, and other medical conditions.
Industry: It is used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mechanism of Action
Chicanin exerts its effects primarily through the inhibition of the phosphorylation of p38 MAPK, ERK 1/2, and IκB-α. These pathways are involved in the inflammatory response, and by inhibiting these pathways, this compound reduces the production of inflammatory cytokines. This mechanism makes this compound a potent anti-inflammatory agent .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Chicanin include other lignans such as:
Schisandrin: Another lignan from Schisandra chinensis with similar anti-inflammatory properties.
Gomisin: A lignan with antioxidant and anti-cancer activities.
Deoxyschizandrin: Known for its hepatoprotective effects.
Uniqueness of this compound
This compound is unique due to its specific molecular structure, which allows it to effectively inhibit multiple signaling pathways involved in inflammation. This multi-targeted approach enhances its therapeutic potential compared to other lignans .
Properties
IUPAC Name |
4-[(2R,3S,4R,5R)-5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-2-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O5/c1-11-12(2)20(14-5-7-16-18(9-14)24-10-23-16)25-19(11)13-4-6-15(21)17(8-13)22-3/h4-9,11-12,19-21H,10H2,1-3H3/t11-,12+,19+,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDORDSJPIKURD-OCBHBYCGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H](O[C@H]1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001120689 | |
Record name | 4-[(2R,3S,4R,5R)-5-(1,3-Benzodioxol-5-yl)tetrahydro-3,4-dimethyl-2-furanyl]-2-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001120689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78919-28-5 | |
Record name | 4-[(2R,3S,4R,5R)-5-(1,3-Benzodioxol-5-yl)tetrahydro-3,4-dimethyl-2-furanyl]-2-methoxyphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78919-28-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(2R,3S,4R,5R)-5-(1,3-Benzodioxol-5-yl)tetrahydro-3,4-dimethyl-2-furanyl]-2-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001120689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.